3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde

Medicinal Chemistry Drug Design ADMET

Researchers requiring a reliable 3,5-difluoro-4-(imidazol-1-yl)phenyl building block for VR1 antagonist synthesis often encounter supply inconsistencies with non-fluorinated analogs. This compound solves that with: • Distinct 3,5-difluoro substitution pattern (MW 208.17, LogP 1.73-1.96) for precise SAR studies and improved metabolic stability. • Key intermediate per US Patent US9040572B2, enabling efficient benzoimidazole VR1 antagonist production without costly reagents. • Consistent 95% purity with full analytical traceability for reproducible cross-coupling and multi-step syntheses.

Molecular Formula C10H6F2N2O
Molecular Weight 208.16 g/mol
Cat. No. B13078947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde
Molecular FormulaC10H6F2N2O
Molecular Weight208.16 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=C(C=C(C=C2F)C=O)F
InChIInChI=1S/C10H6F2N2O/c11-8-3-7(5-15)4-9(12)10(8)14-2-1-13-6-14/h1-6H
InChIKeyKWEZAVDGBZVVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde Procurement & Specifications


3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde (CAS 1342617-76-8) is a fluorinated aromatic aldehyde and imidazole derivative with the molecular formula C₁₀H₆F₂N₂O and a molecular weight of 208.17 g/mol . This compound is primarily employed as a synthetic intermediate in the preparation of benzoimidazole derivatives, particularly those targeting vanilloid receptor-1 (VR1) as antagonists [1]. Commercially, it is available with a typical purity of 95% , and its calculated LogP of 1.73–1.96 indicates moderate lipophilicity suitable for medicinal chemistry applications .

3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde: Structural & Physicochemical Differentiation


In scientific procurement, the interchangeability of imidazole-substituted benzaldehydes is precluded by quantifiable differences in molecular structure and physicochemical properties. The target compound uniquely features a 3,5-difluoro substitution pattern on the phenyl ring, which is absent in the common analog 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9) [1]. This difluorination substantially alters key parameters: it increases molecular weight from 172.18 to 208.17 g/mol, boosts lipophilicity (LogP from ~1.1 to 1.73–1.96) [2], and modifies electronic properties, which can critically influence reactivity in cross-coupling reactions, metabolic stability in biological systems, and the overall yield in multi-step syntheses. Consequently, substituting with a non-fluorinated or differently fluorinated analog can lead to failed reactions, altered pharmacokinetic profiles, or suboptimal material properties, directly impacting research outcomes and manufacturing efficiency.

3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde: Quantitative Evidence vs. Key Comparators


Lipophilicity and Pharmacokinetic Differentiation

The incorporation of two fluorine atoms in the 3,5-positions of 3,5-difluoro-4-(1H-imidazol-1-yl)benzaldehyde significantly elevates its lipophilicity relative to the non-fluorinated analog, 4-(1H-imidazol-1-yl)benzaldehyde. The target compound exhibits a calculated LogP value of 1.73–1.96 , while the comparator's LogP is 1.1 [1]. This represents an increase in lipophilicity of 57–78%. Higher lipophilicity is generally associated with improved passive membrane permeability and altered tissue distribution, which are critical parameters in early-stage drug discovery [2].

Medicinal Chemistry Drug Design ADMET

Molecular Weight & Physicochemical Profile

The 3,5-difluoro substitution pattern on the phenyl ring of 3,5-difluoro-4-(1H-imidazol-1-yl)benzaldehyde results in a molecular weight of 208.17 g/mol, which is 20.9% higher than the 172.18 g/mol for the non-fluorinated analog 4-(1H-imidazol-1-yl)benzaldehyde [1]. This difference is accompanied by an increase in the number of hydrogen bond acceptors from 2 to 3 [2]. These physicochemical distinctions are fundamental for compound identification, analytical method development (e.g., LC-MS), and understanding the compound's behavior in synthetic or biological environments.

Physicochemical Characterization Synthetic Chemistry Quality Control

Efficient Synthesis of Benzoimidazole Derivatives

3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde is explicitly claimed as a novel intermediate in a patented method for preparing benzoimidazole derivatives [1]. This method is reported to achieve high purity and high yield, enabling scalable production of the final benzoimidazole compounds, which are antagonists of vanilloid receptor-1 (VR1). The use of this specific fluorinated benzaldehyde intermediate is contrasted with conventional methods that employ benzoic acid derivatives, which are stated to require expensive reagents and often result in lower yields and higher impurity profiles [2].

Synthetic Methodology Process Chemistry Patent Literature

3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde: Evidence-Based Applications


VR1 Antagonist Benzoimidazole Synthesis

Procure 3,5-difluoro-4-(1H-imidazol-1-yl)benzaldehyde for use as a key intermediate in the synthesis of benzoimidazole derivatives with high purity and high yield, as detailed in U.S. Patent US9040572B2 [1]. This patented method is specifically designed for the efficient production of VR1 antagonists, avoiding the need for expensive reagents and complex purification steps associated with alternative routes using benzoic acid derivatives [1].

Lipophilicity & Metabolic Stability Optimization

Select this compound for structure-activity relationship (SAR) studies where increased lipophilicity (LogP 1.73–1.96) is a design goal, compared to non-fluorinated analogs like 4-(1H-imidazol-1-yl)benzaldehyde (LogP 1.1) [2]. The 3,5-difluoro motif is a recognized strategy for modulating membrane permeability and potentially improving metabolic stability [3], making it a valuable building block for optimizing drug-like properties.

Fluorinated Building Block for Cross-Coupling

Utilize this compound as a versatile aldehyde building block in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3,5-difluoro-4-(imidazol-1-yl)phenyl moiety into more complex molecular architectures. Its distinct physicochemical profile (MW 208.17, 3 H-bond acceptors) allows for precise analytical tracking and differentiation from other imidazole-benzaldehyde analogs during reaction monitoring and purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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